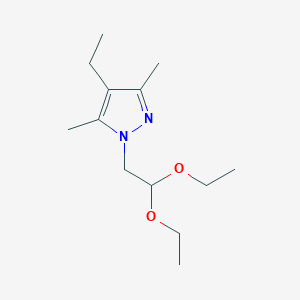![molecular formula C12H10N4 B1454418 3-Amino-2-(pyridin-3-yl)imidazo[1,2-a]pyridine CAS No. 1215963-60-2](/img/structure/B1454418.png)
3-Amino-2-(pyridin-3-yl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features both pyridine and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Applications De Recherche Scientifique
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors can lead to a variety of biological effects, including sedative, anxiolytic, and muscle relaxant effects .
Mode of Action
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine interacts with its targets by binding to GABA receptors, specifically the GABA_A subtype . This binding enhances the inhibitory effect of GABA on neuronal excitability, resulting in the aforementioned sedative, anxiolytic, and muscle relaxant effects .
Biochemical Pathways
The compound’s action primarily affects the GABAergic pathway. By enhancing the inhibitory effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization of the neuronal membrane and decreased neuronal excitability .
Pharmacokinetics
Similar compounds are known to have good oral bioavailability and are metabolized primarily in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine’s action include decreased neuronal excitability and potential therapeutic effects in conditions such as insomnia, anxiety disorders, and muscle spasms .
Analyse Biochimique
Biochemical Properties
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has been found to bind to specific proteins, altering their function and stability . These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s overall biochemical activity.
Cellular Effects
The effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and survival . By modulating these pathways, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, the compound’s impact on cellular metabolism includes alterations in glucose uptake and ATP production, which are essential for maintaining cellular energy balance.
Molecular Mechanism
At the molecular level, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes . This binding can prevent substrate access and subsequent catalytic activity, leading to the inhibition of specific biochemical pathways. Additionally, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can interact with DNA and RNA, affecting gene expression and protein synthesis . The compound’s ability to form stable complexes with nucleic acids is attributed to its planar structure, which facilitates intercalation between base pairs. This interaction can result in the modulation of transcription and translation processes, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, long-term treatment with 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has shown sustained effects on cellular function, including continued inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound’s biochemical activity is maintained over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity. Additionally, dose-dependent studies have revealed that the compound’s pharmacokinetics, including absorption, distribution, metabolism, and excretion, are influenced by the administered dose .
Metabolic Pathways
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic reactions can affect the compound’s bioavailability and therapeutic efficacy. Additionally, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine has been shown to influence metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis . These changes can impact overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localizations enable the compound to exert its effects on various cellular processes, including energy production and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions used in laboratory synthesis can be scaled up for industrial applications, provided that the reagents and conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the pyridin-3-yl group.
Pyridin-3-yl-imidazole: Contains a pyridine and imidazole ring but arranged differently.
Uniqueness
2-(Pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific arrangement of the pyridine and imidazo[1,2-a]pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
2-pyridin-3-ylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXOLRBDZPWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)

![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)
![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)

![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)






